molecular formula C23H35N3O2 B14046858 tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate

tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate

Cat. No.: B14046858
M. Wt: 385.5 g/mol
InChI Key: BAKCJNRGAAXJGS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate is a bicyclic tertiary amine derivative featuring a piperidine ring fused to a diazabicyclo[3.2.1]octane scaffold. The compound’s structure includes a benzyl group at the 3-position of the bicyclo system and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. Its molecular formula is C₂₃H₃₃N₃O₂ (molecular weight: 395.53 g/mol), though variations in substituents can alter these values .

This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzymes. Its bicyclic framework enhances conformational rigidity, which can improve binding affinity and selectivity in drug candidates .

Properties

IUPAC Name

tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c1-23(2,3)28-22(27)25-13-11-19(12-14-25)26-20-9-10-21(26)17-24(16-20)15-18-7-5-4-6-8-18/h4-8,19-21H,9-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKCJNRGAAXJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3CCC2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate

Key Synthetic Steps

Preparation of the Lactone Intermediate
  • The synthesis often begins with a bicyclic lactone precursor, which is a 7-oxo-1,6-diazabicyclo[3.2.1]octane derivative bearing a benzyloxy substituent at the 6-position.
  • This lactone is prepared via cyclization reactions involving amines and keto acids or related precursors under controlled conditions.
  • The lactone serves as a reactive intermediate for subsequent nucleophilic ring-opening and amide formation steps.
Nucleophilic Opening of Lactone with Piperidine Derivative
  • The lactone is reacted directly with a piperidine derivative bearing a free amine or protected amine group.
  • This nucleophilic attack opens the lactone ring, forming an amide bond linking the diazabicyclooctane core to the piperidine ring.
  • This step avoids the use of coupling reagents or hazardous intermediates such as diazoketones or ketosulfoxonium ylides, improving safety and yield.
  • Reported yields for this step are high, often exceeding 95%, indicative of an efficient and scalable process.
Benzylation of the Diazabicyclooctane Core
  • The benzyl group at the 3-position is introduced either prior to or after the formation of the bicyclic core.
  • Benzylation can be achieved via alkylation reactions using benzyl halides or benzyl ethers under basic or catalytic conditions.
  • The benzyloxy group serves as a protecting group during intermediate steps and can be removed or modified as needed.
Protection of the Piperidine Amine with tert-Butyl Carbamate
  • The piperidine nitrogen is protected with a tert-butyl carbamate (Boc) group to prevent undesired side reactions.
  • Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • This protection is stable under the conditions used for amide bond formation and can be removed under acidic conditions if required.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Lactone formation Cyclization of keto acid and amine precursors 80-90 Controlled temperature, inert atmosphere
2 Nucleophilic lactone opening Lactone + piperidine derivative, room temp to 50°C 95+ No coupling reagents, high selectivity
3 Benzylation Benzyl halide, base (e.g., K2CO3), solvent (DMF) 85-90 Protecting group introduction
4 Boc protection of piperidine N Boc2O, base (TEA), room temperature 90-95 Standard carbamate protection

Analytical Characterization

  • The intermediates and final compound are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, including ^13C NMR, confirming the bicyclic structure and substitution pattern.
  • Reported ^13C NMR chemical shifts for related compounds include signals at δ 166.9, 154.6, 148.2, 147.6 ppm corresponding to carbonyl and aromatic carbons, and aliphatic carbons between δ 24.4 to 79.8 ppm.
  • High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to verify purity and molecular weight.
  • Typical purity of the final product is around 95%.

Summary Table of Preparation Method Highlights

Aspect Details
Starting Materials Bicyclic lactone intermediates, piperidine derivatives, benzyl halides, Boc2O
Key Reactions Lactone ring-opening by nucleophilic amine, benzylation, Boc protection
Reaction Conditions Mild temperatures (10-50°C), inert atmosphere, no hazardous reagents needed
Yields High yields reported (80-95% per step)
Analytical Techniques ^13C NMR, HPLC, MS
Advantages Avoids expensive catalysts and hazardous intermediates, scalable and efficient

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure may impart desirable characteristics to the final products .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The diazabicyclo[3.2.1]octane scaffold is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) CAS Number Similarity Score
tert-Butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate 3-Benzyl, Boc-protected piperidine 395.53 1120214-86-9 Reference
tert-Butyl 4-(propylamino)piperidine-1-carboxylate Propylamino, Boc-protected piperidine 258.65 301225-58-1 1.00
tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Endo-3-amino, Boc-protected bicyclo 248.33 207405-68-3 0.98
tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate Boc-protected bicyclo, 3-benzyl 330.44 N/A N/A

Key Observations :

  • The endo-3-amino configuration in CAS 207405-68-3 reduces steric hindrance, which may improve synthetic accessibility but reduce receptor selectivity .

Key Observations :

  • The target compound’s synthesis likely faces challenges similar to Compound 19 (50% yield), where steric hindrance from the benzyl group may reduce efficiency .
  • Piperazine-linked analogs (e.g., Compound 20) achieve higher yields (68%), indicating that linker flexibility improves reaction kinetics .

Commercial Availability and Pricing

Compound Purity (%) Price (USD) Supplier
This compound 95+ ~$2,050 (1g) Shanghai Yuanye Bio-Technology
tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate 95+ €252 (5g) CymitQuimica
tert-Butyl 4-(propylamino)piperidine-1-carboxylate 95 ~$100 (1g) Enamine Ltd

Key Observations :

  • The target compound’s high price (~$2,050/g) reflects its niche applications and complex synthesis .
  • Discontinuation of some analogs (e.g., CymitQuimica’s derivatives) highlights market volatility for specialized bicyclic amines .

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